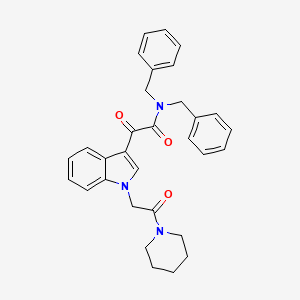

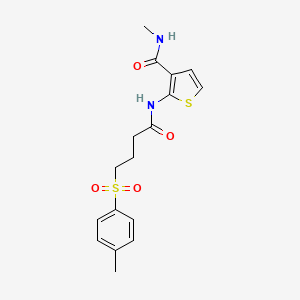

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each tailored to introduce or modify specific functional groups while protecting others. In the first paper, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside is described as a multi-step process starting from a known precursor. The synthesis involves mild acid hydrolysis, benzylation, strong alkaline hydrolysis, N-acetylation, and treatment with mercuric chloride. The compound is further modified through reactions with l-α-chloropropionic acid and diazomethane, leading to the formation of an internal ester and subsequent conversion into a diethyl dithioacetal derivative. However, attempts to remove the O-acetyl group under mild conditions were unsuccessful .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. In the second paper, the oxidation of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-d-glucopyranose with methyl sulfoxide-acetic anhydride results in the formation of a crystalline lactone. The structure of this lactone and its derivatives is further elucidated through debenzylation and reaction with methanol and dimethylamine. The use of nuclear magnetic resonance (NMR) spectroscopy provides insights into the configuration of the molecules, as seen in the identification of di-N-methylamide derivatives and the differentiation between d-gluco and d-manno analogs .

Chemical Reactions Analysis

Chemical reactions are the heart of synthesis, allowing for the transformation of one molecule into another with different properties. The papers describe various reactions, including oxidation, which leads to the formation of lactones and esters. The reaction of lactones with dimethylamine is particularly interesting as it results in the formation of amides with specific configurations. The ability to control the reaction conditions to favor the formation of certain stereoisomers is a significant aspect of the chemical reactions discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers do not provide extensive details on the physical properties such as melting points or solubility. However, the chemical properties can be inferred from the functional groups present in the molecules. For instance, the presence of acetamido groups suggests potential for hydrogen bonding, while benzyl and acetyl groups can affect the compound's hydrophobicity and reactivity. The lactones and amides formed in the reactions are likely to have distinct reactivity profiles, which could be explored in further studies .

Scientific Research Applications

Synthesis and Chemical Reactions

- The development of new reagents for synthesizing N-alkylacetamides demonstrates the importance of acetamide moieties in natural and pharmaceutical products. Researchers have introduced compounds acting as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles, useful in synthetic studies of pharmaceutical products (Sakai et al., 2022).

Biological and Pharmacological Effects

- A study on the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety investigated their neuroprotective effects and MAO-B inhibitory activities, highlighting the potential of such compounds in neuroprotective therapies (Mitkov et al., 2022).

- New mercapto xanthine derivatives were synthesized and evaluated for their antitumor activity on breast and leukemic cancer cell lines, demonstrating the potential application of purine-based compounds in cancer treatment (Sultani et al., 2017).

Molecular Docking and Pharmacological Evaluation

- The anticonvulsant potential of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine was investigated, including a molecular docking study to evaluate their affinity for anticonvulsant biotargets, showcasing the methodology for designing compounds with specific biological activities (Severina et al., 2020).

Future Directions

properties

IUPAC Name |

2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-10-4-6-11(7-5-10)8-22-13-14(19-16(22)26-9-12(18)23)20(2)17(25)21(3)15(13)24/h4-7H,8-9H2,1-3H3,(H2,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBZWMJGVZRBII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)N)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)